2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a chemical compound with the molecular formula C15H17NO4S and a molecular weight of 307.36 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO4S/c1-2-3-8-16-14(17)11-15(16)18-21-13-10-6-4-5-9(13)12(19)20/h4-6,10H,2-3,8,11H2,1H3,(H,19,20) . This indicates that the molecule consists of a pyrrolidinone ring attached to a benzoic acid moiety via a sulfur atom .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Scientific Research Applications
Synthesis and Biological Evaluation
In the realm of bioorganic and medicinal chemistry, benzoic acid derivatives are synthesized for their potential therapeutic applications. For example, a study on the design, synthesis, and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives highlights the ongoing research into creating effective treatments for epilepsy. These compounds, by incorporating chemical fragments of well-known antiepileptic drugs, show promise in preclinical models for their anticonvulsant activity and safety profiles, potentially offering new avenues for treatment beyond traditional medications (Kamiński et al., 2015).
Coordination Polymers and Photophysical Properties
Another application area is the development of coordination polymers for material sciences. Research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, for instance, delves into their syntheses, crystal structures, and photophysical properties. These materials are of interest for their potential applications in light-harvesting and luminescence, where the coordinated benzoate ligands serve as efficient chromophores. The study of their photophysical properties provides insights into their suitability for applications in optical materials and sensors (Sivakumar et al., 2011).
Antioxidant and Antimicrobial Applications
On the therapeutic front, benzoic acid derivatives are explored for their antioxidant and antimicrobial properties. The synthesis and characterization of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, for example, reveal their potential biological applications. These complexes have been tested against different bacteria and fungi to determine their toxicity, with findings suggesting their suitability as antimicrobial agents. Additionally, their antioxidant properties are of interest for therapeutic applications, offering a dual role in medicinal chemistry (Shahid et al., 2005).
Mechanism of Action
The mechanism of action of “2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is not specified in the available literature. It’s possible that the compound could exhibit biological activity due to the presence of the pyrrolidinone and benzoic acid moieties, which are common in many bioactive compounds .
Future Directions
Properties
IUPAC Name |
2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-2-3-8-16-13(17)9-12(14(16)18)21-11-7-5-4-6-10(11)15(19)20/h4-7,12H,2-3,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUOOXBTBJFALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.